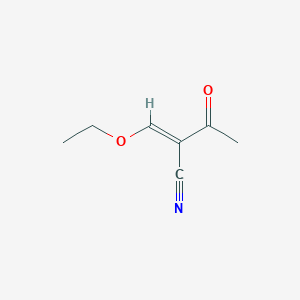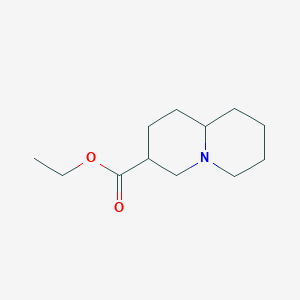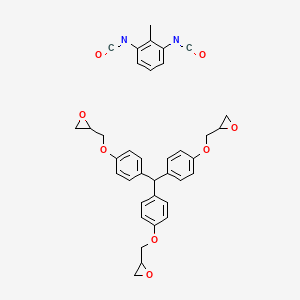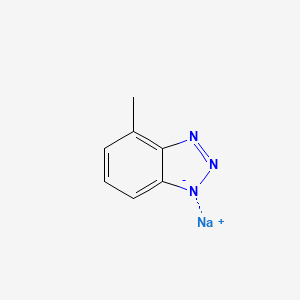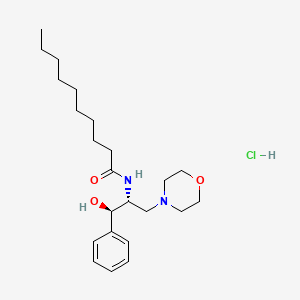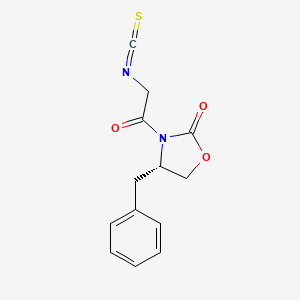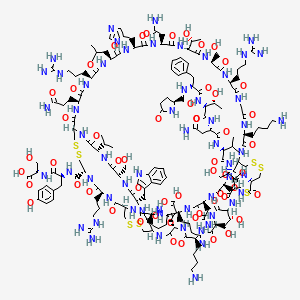
Charybdotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Charybdotoxin (CTX) is a peptide toxin that is derived from the venom of the scorpion Charybdis feriatus, a species found in Southeast Asia. This toxin has been studied extensively due to its potential applications in various fields, such as medical research, biochemistry, and pharmacology. CTX is a potent inhibitor of voltage-gated potassium channels, which makes it an attractive target for therapeutic and diagnostic applications.
Scientific Research Applications
Inhibition of High-Conductance Ca2+-Activated K+ Channels : Charybdotoxin is a specific inhibitor of high-conductance Ca2+-activated K+ channels found in the plasma membranes of many vertebrate cell types (Smith, Phillips, & Miller, 1986).
Effect on Human T Lymphocytes : The toxin can depolarize human peripheral T lymphocytes, rendering them insensitive to activation by mitogen. It affects both voltage-activated and Ca2+-activated K+ channels in these cells (Leonard, García, Slaughter, & Reuben, 1992).
Interaction with Shaker K+ Channels : this compound blocks Shaker K+ channels by pore-blocking mechanisms. Molecular recognition between the toxin and the channel involves specific residues (Goldstein, Pheasant, & Miller, 1994).
Blockade of Voltage-Sensitive K+ Channels : The toxin also blocks voltage-sensitive K+ channels targeted by other neurotoxins, suggesting its diverse application in studying different potassium channels (Schweitz et al., 1989).
Role in Cell Growth and Hyperpolarization : this compound affects ionic events induced by epidermal growth factor in mouse NIH-3T3 fibroblasts, suggesting a role in cell growth regulation and membrane potential changes (Magni, Meldolesi, & Pandiella, 1991).
Study of Ion Channel Mechanics : Research involving this compound unbinding from mKv1.3 potassium channel provides insights into the mechanism and energetics of ion channel binding and unbinding processes (Khabiri et al., 2011).
Applications in Sickle Cell Disease : It inhibits the formation of irreversibly dehydrated cells and irreversibly sickled cells in sickle red blood cells, highlighting its potential therapeutic applications (Ohnishi, Katagi, & Katagi, 1989).
Effects on Trachealis Muscle : this compound modulates the activity of large conductance K+-channels in guinea-pig trachealis, influencing mechanical activity and membrane potential changes (Murray et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Charybdotoxin interacts with calcium-activated potassium channels, occluding the pore of these channels . This interaction involves the Asn 30 on ChTX and the Asp 381 on the potassium channel . The blockade of these channels by ChTX leads to neuronal hyperexcitability .
Cellular Effects
The primary cellular effect of ChTX is the blockade of calcium-activated potassium channels, which leads to hyperexcitability of the nervous system . This blockade occurs because ChTX binds to one of four independent, overlapping binding sites on these channels .
Molecular Mechanism
ChTX exerts its effects at the molecular level by occluding the pore of calcium-activated voltage-gated shaker potassium channels . It binds to both the open and closed states of these channels . The block is enhanced as the ionic strength is lowered .
Metabolic Pathways
It is known that ChTX blocks calcium-activated potassium channels, which play a crucial role in various cellular processes .
Transport and Distribution
Given its role as a blocker of potassium channels, it is likely that it interacts with these channels in various cell types .
Subcellular Localization
Given its role as a blocker of potassium channels, it is likely that it localizes to areas of the cell where these channels are present .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Charybdotoxin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-protected amino acids", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of the Fmoc-protected amino acid with a coupling reagent", "Coupling of the activated amino acid to the resin-bound Fmoc-Lys(Boc)-Wang", "Removal of the Fmoc protecting group", "Repetition of the coupling and deprotection steps until the desired sequence is obtained", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |
CAS RN |
95751-30-7 |
Molecular Formula |
C176H277N57O55S7 |
Molecular Weight |
4296 g/mol |
IUPAC Name |
3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-[[42,62,75,78-tetrakis(4-aminobutyl)-50-[[2-[[2-[[4-amino-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris(1-hydroxyethyl)-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194) |
InChI Key |
CNVQLPPZGABUCM-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 |
Appearance |
White lyophilized solidPurity rate: > 97%AA sequence: Pyr-Phe-Thr-Asn-Val-Ser-Cys7-Thr-Thr-Ser-Lys-Glu-Cys13-Trp-Ser-Val-Cys17-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys28-Met-Asn-Lys-Lys-Cys33-Arg-Cys35-Tyr-Ser-OHDisulfide bonds between Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35)Length (aa): 37 |
Origin of Product |
United States |
Q & A
Q1: What is the primary target of charybdotoxin?
A1: this compound exhibits high affinity for large conductance calcium-activated potassium channels (BKCa) [, , , , , , ]. It blocks these channels with nanomolar potency, effectively inhibiting potassium ion (K+) flow across the cell membrane [, , , , , , ].
Q2: How does this compound interact with its target channel?
A2: this compound physically occludes the pore of the BKCa channel, preventing the passage of potassium ions [, , , , , , ]. This interaction involves electrostatic interactions and hydrogen bond formation between specific amino acid residues on this compound and the channel's outer vestibule [].
Q3: What are the downstream consequences of BKCa channel blockade by this compound?
A3: Blocking BKCa channels with this compound can lead to:
- Increased vascular tone: Inhibition of BKCa channels in vascular smooth muscle cells prevents hyperpolarization and relaxation, ultimately leading to vasoconstriction and increased blood pressure [, , , ].
- Enhanced neuronal excitability: In neurons, BKCa channel blockade prolongs action potentials and increases neurotransmitter release, potentially influencing synaptic transmission and neuronal activity [, ].
- Impaired K+ secretion: In epithelial cells, such as those found in the kidney, this compound can disrupt potassium ion secretion by inhibiting flow-dependent K+ channels [].
Q4: Are there any synergistic effects observed when this compound is used in combination with other potassium channel blockers?
A5: Yes, research has demonstrated that the combination of this compound with apamin, a selective blocker of small conductance calcium-activated potassium channels (SKCa), can synergistically inhibit endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxations in some blood vessels [, , , , ]. This suggests the involvement of multiple potassium channel subtypes in EDHF-mediated responses.
Q5: What is the molecular formula and weight of this compound?
A6: this compound (C76H117N23O21S7) has a molecular weight of approximately 2010.4 g/mol [].
Q6: What is known about the three-dimensional structure of this compound?
A7: this compound adopts a compact, globular structure characterized by a three-stranded antiparallel β-sheet tightly packed against an α-helix [, ]. This structural motif, stabilized by three disulfide bonds, is a hallmark of the short scorpion toxin family [, ].
Q7: Have there been any studies investigating the structure-activity relationships of this compound?
A8: Yes, researchers have synthesized this compound analogs with modifications to its amino acid sequence [, ]. These studies have revealed that the N-terminal region of this compound plays a role in fine-tuning its biological activity, although it is not essential for the overall folding and stability of the toxin [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)

